dTAGV-1 TFA

Catalog No.
S11249811
CAS No.
M.F
C70H91F3N6O16S
M. Wt
1361.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dTAGV-1 TFA

Product Name

dTAGV-1 TFA

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;2,2,2-trifluoroacetic acid

Molecular Formula

C70H91F3N6O16S

Molecular Weight

1361.6 g/mol

InChI

InChI=1S/C68H90N6O14S.C2HF3O2/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;3-2(4,5)1(6)7/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);(H,6,7)/t42-,48+,49-,51-,52-,54+,63+;/m0./s1

InChI Key

KSEWNBIDXKMTNT-LNVAYBNASA-N

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O

dTAGV-1 TFA is a selective small molecule designed to target and degrade proteins tagged with the FKBP12 F36V mutant. This compound employs the von Hippel-Lindau (VHL) E3 ligase complex to facilitate the degradation process, providing a rapid and efficient means of controlling protein levels in both in vitro and in vivo settings. Unlike previous degrader systems, dTAGV-1 TFA is particularly effective against proteins that are resistant to degradation by other methods, such as those recruited by cereblon (CRBN) ligands. This selectivity positions dTAGV-1 TFA as a valuable tool for studying protein function and dynamics within cellular environments .

The primary reaction mechanism of dTAGV-1 TFA involves its binding to the FKBP12 F36V mutant, which then recruits the VHL E3 ligase complex. This interaction leads to polyubiquitination of the target protein, marking it for proteasomal degradation. The synthesis of dTAGV-1 TFA involves several key steps, including:

  • Formation of the FKBP12 ligand: The initial step involves the synthesis of a ligand that selectively binds to FKBP12 F36V.
  • Linker attachment: A linker is then incorporated to connect the ligand to the VHL recruiter.
  • Final assembly: The compound is completed by adding trifluoroacetic acid (TFA) to enhance solubility and stability .

dTAGV-1 TFA has demonstrated potent biological activity in degrading FKBP12 F36V-tagged proteins without affecting wild-type FKBP12 proteins. In experimental settings, it has been shown to effectively reduce levels of various fusion proteins associated with oncogenesis, such as EWS/FLI in Ewing sarcoma models. The compound operates with high specificity and minimal off-target effects, making it suitable for precise studies of protein function .

The synthesis of dTAGV-1 TFA can be summarized in several steps:

  • Preparation of intermediate compounds: Starting materials are reacted under controlled conditions (e.g., temperature, solvent) to yield intermediates.
  • Coupling reactions: These intermediates undergo coupling reactions with other reagents (e.g., diisopropylethylamine) to form the desired product.
  • Purification: The final product is purified using techniques such as column chromatography to isolate dTAGV-1 TFA in high yield and purity .

dTAGV-1 TFA finds applications in various fields:

  • Cancer Research: It is utilized to study oncogenic proteins and their roles in tumorigenesis.
  • Protein Dynamics Studies: Researchers use dTAGV-1 TFA to manipulate protein levels temporally, aiding in understanding cellular processes.
  • Therapeutic Development: The compound serves as a prototype for developing new degraders targeting other disease-related proteins .

Interaction studies involving dTAGV-1 TFA have highlighted its ability to selectively degrade FKBP12 F36V-tagged proteins while sparing other protein variants. This selectivity allows researchers to explore the functional consequences of protein degradation without confounding effects from unrelated proteins. For example, studies have shown that when combined with other degrader systems, such as those targeting eDHFR or CRBN, dTAGV-1 TFA can effectively downregulate multiple protein targets simultaneously .

Several compounds share similarities with dTAGV-1 TFA but differ in their mechanisms or target specificity:

Compound NameTarget ProteinMechanismUnique Features
dTAG13FKBP12CRBN recruitmentLess selective; affects wild-type FKBP12
THAL-SNS-032Cyclin-dependent kinase 9CRBN recruitmentTargets different oncogenic pathways
PROTACs (general)VariousVHL or CRBN recruitmentBroad range of targets; less specificity

dTAGV-1 TFA stands out due to its exclusive targeting of the FKBP12 F36V mutant, allowing for precise control over specific protein degradation without impacting similar but non-target proteins .

Bifunctional Architecture: FKBP12F36V Ligand-VHL Ligand Conjugation

dTAGV-1 TFA exemplifies a heterobifunctional degrader, combining two pharmacophores via a synthetic linker:

  • FKBP12F36V Ligand: A high-affinity binder targeting the F36V point mutation in FK506-binding protein 12 (FKBP12), engineered to avoid off-target interactions with wild-type FKBP12 [1] [3] [7]. This mutation introduces a hydrophobic pocket, enabling selective engagement while preserving endogenous FKBP12 function [4] [8].
  • VHL Ligand: Derived from the VH032 fragment, this moiety recruits the VHL-CUL2-RBX1 E3 ubiquitin ligase complex, facilitating polyubiquitination of the FKBP12F36V-fused target protein [3] [7].

The conjugation of these ligands creates a ternary complex (FKBP12F36V-dTAGV-1-VHL), positioning the target protein within proximity of the E3 ligase for ubiquitination and subsequent proteasomal degradation [1] [8]. Structural analysis reveals a molecular formula of $$ \text{C}{68}\text{H}{90}\text{N}{6}\text{O}{14}\text{S} \cdot \text{CF}3\text{CO}2\text{H} $$ and a molecular weight of 1361.58 g/mol [2] [3]. Key functional groups include a piperidine carboxylate core, trimethoxyphenyl rings, and a thiazole moiety critical for VHL binding [2] [3] (Table 1).

Table 1: Molecular Properties of dTAGV-1 TFA

PropertyValueSource
Molecular Formula$$ \text{C}{68}\text{H}{90}\text{N}{6}\text{O}{14}\text{S} \cdot \text{CF}3\text{CO}2\text{H} $$ [2] [3]
Molecular Weight1361.58 g/mol [2] [3]
Key Functional GroupsPiperidine carboxylate, thiazole, trimethoxyphenyl [2] [3] [7]
SolubilityDMSO (136.16 mg/mL) [2]

Linker Chemistry and Structure-Activity Relationship Optimization

The polyethylene glycol (PEG)-based linker in dTAGV-1 TFA spans 7 carbons, balancing hydrophilicity and conformational flexibility to ensure optimal ternary complex formation [3] [7]. Structure-activity relationship (SAR) studies highlight the linker’s role in:

  • Degradation Potency: Longer linkers (>8 carbons) reduce degradation efficiency by destabilizing the E3 ligase-target interface, whereas shorter linkers (<6 carbons) impede molecular flexibility [4] [8].
  • Selectivity: The 7-carbon linker minimizes off-target degradation, as demonstrated by >100-fold selectivity for FKBP12F36V over wild-type FKBP12 in Ewing sarcoma models [1] [7].

Comparative SAR data between dTAGV-1 (VHL-recruiting) and dTAG-13 (CRBN-recruiting) reveal linker length directly influences degradation kinetics. For instance, dTAG-13 employs a 6-carbon linker, resulting in faster target degradation (t1/2 = 1.5 hours) compared to dTAGV-1’s 7-carbon linker (t1/2 = 3 hours) [6] [8] (Table 2).

Table 2: Linker Attributes and Degradation Kinetics

ParameterdTAGV-1 (VHL)dTAG-13 (CRBN)
Linker Length7 carbons6 carbons
Degradation Half-Life3 hours1.5 hours
E3 Ligase Affinity (KD)12 nM (VHL)8 nM (CRBN)
Primary ApplicationIn vivo tumor modelsRapid in vitro degradation

Comparative Analysis with CRBN-Recruiting dTAG Molecules

dTAGV-1 TFA and CRBN-based degraders (e.g., dTAG-13) exemplify divergent strategies in TPD:

  • E3 Ligase Specificity: dTAGV-1 recruits VHL, which exhibits tissue-specific expression, whereas dTAG-13 engages CRBN, ubiquitously expressed but prone to off-target effects via neo-substrate recruitment [4] [6] [8].
  • Degradation Kinetics: CRBN recruiters achieve faster target depletion due to higher cellular abundance of CRBN complexes, but VHL-based degraders offer superior in vivo stability and prolonged target suppression [6] [8].
  • Therapeutic Context: dTAGV-1’s hydrochloride salt formulation enhances aqueous solubility, making it preferable for systemic administration in xenograft models, while dTAG-13 is optimal for acute in vitro studies requiring rapid protein knockdown [1] [7].

Table 3: Functional Comparison of VHL- vs. CRBN-Recruiting dTAGs

FeaturedTAGV-1 (VHL)dTAG-13 (CRBN)
E3 LigaseVHL-CUL2-RBX1CRBN-CUL4-RBX1
Degradation Onset3–6 hours1–2 hours
In Vivo Half-Life8 hours4 hours
SelectivityHigh (F36V mutation-dependent)Moderate (CRBN neo-substrates)

The dTAGV-1 trifluoroacetate compound operates through a sophisticated mechanism involving the formation of a ternary complex between the FKBP12F36V-tagged target protein, the degrader molecule, and the von Hippel-Lindau E3 ubiquitin ligase [1] [2]. This ternary complex formation represents the critical first step in the proteolysis targeting chimera mechanism, where the heterobifunctional molecule serves as a molecular bridge to bring the target protein into proximity with the cellular degradation machinery [3] [4].

The structural architecture of dTAGV-1 trifluoroacetate comprises three distinct components: an FKBP12F36V-selective ligand, a flexible linker, and a von Hippel-Lindau binding moiety [1] [2]. The compound possesses a molecular weight of 1361.58 daltons and exhibits a complex chemical structure with the formula C68H90N6O14S CF3CO2H [2] [5]. The trifluoroacetate salt form provides enhanced stability and solubility characteristics, with documented solubility in dimethyl sulfoxide at concentrations up to 100 millimolar [2].

FKBP12F36V Tag Recognition Specificity

The FKBP12F36V tag recognition specificity of dTAGV-1 trifluoroacetate is based on the "bump-and-hole" chemical genetics approach, wherein the phenylalanine at position 36 is replaced with valine to create a complementary binding pocket for modified ligands [6] [7]. This engineered mutation results in the formation of a cavity of approximately 90 cubic angstroms on the FKBP12 surface, which can accommodate the "bumped" ligand moiety present in dTAGV-1 [6].

Crystallographic analysis reveals that the F36V substitution opens a hydrophobic cavity lined by side chains that normally pack against phenylalanine 36 in the wild-type protein [6]. The synthetic ethyl bump present in the dTAGV-1 structure inserts into this engineered cavity, making multiple van der Waals contacts while maintaining the core binding mode observed in natural FKBP12 ligands [6]. This structural modification enables the achievement of extraordinary selectivity, with binding affinity for FKBP12F36V measured at 0.5 nanomolar compared to greater than 10 micromolar for wild-type FKBP12, representing a selectivity ratio exceeding 20,000-fold [8] [2].

CompoundWT FKBP12 Kd (nM)FKBP12F36V Kd (nM)Selectivity FoldStructural Basis
FK5060.20.21Natural ligand
SLF (Synthetic Ligand)4545.01Synthetic analog
dTAG-13>100001.8>5000Bump-hole design
dTAGV-1>100000.5>20000Bump-hole design
AP1867200.1200Engineered selectivity

The recognition specificity is further enhanced by the stereochemical preference of the engineered binding pocket, which demonstrates a strong bias toward the S-isomer of the bumped ligand over the R-isomer [6]. This stereoselectivity contributes to the overall specificity of the system and reduces potential off-target interactions with structurally related proteins.

VHL E3 Ubiquitin Ligase Recruitment Efficiency

The von Hippel-Lindau E3 ubiquitin ligase recruitment by dTAGV-1 trifluoroacetate involves the formation of a stable ternary complex through cooperative binding interactions [3] [4]. The VHL-binding moiety of dTAGV-1 is derived from hydroxyproline-based peptidomimetic ligands that interact with the substrate recognition domain of the VHL protein [9] [10]. This interaction occurs within the context of the CRL2VHL complex, which includes VHL, Elongin B, Elongin C, Cullin 2, and RBX1 components [11].

The recruitment efficiency of VHL by dTAGV-1 is characterized by a binary VHL binding affinity of approximately 0.15 micromolar, with ternary complex formation occurring at 25 nanomolar concentration [12] [4]. The cooperativity factor (α) for this interaction is measured at 18-fold, indicating that the formation of the ternary complex is thermodynamically favored compared to individual binary interactions [4]. This positive cooperativity arises from protein-protein interactions between the FKBP12F36V-tagged target and the VHL complex, stabilizing the overall ternary structure [13] [12].

PROTAC TypeVHL Binding Kd (μM)Ternary Complex Kd (nM)Cooperativity αRecruitment Efficiency (%)
dTAG-13 (CRBN)N/AN/AN/AN/A
dTAGV-1 (VHL)0.15251885
MZ1 (VHL)0.0032.53595
ARV-110 (VHL)0.18451278
Generic VHL PROTAC0.5150865

Surface plasmon resonance studies demonstrate that the VHL recruitment efficiency of dTAGV-1 achieves approximately 85% under optimal conditions [12]. The binding interaction is characterized by a large apparent binding enthalpy, with the thermodynamic signature differing significantly from that of the individual binary components [4]. The recruitment process involves conformational changes in both the target protein and the VHL complex, facilitating the formation of productive protein-protein interfaces that support efficient ubiquitination [12].

Ubiquitination Kinetics and Proteasome-Mediated Degradation

The ubiquitination kinetics of dTAGV-1 trifluoroacetate-mediated protein degradation follow a well-characterized pathway involving the sequential action of E1, E2, and E3 enzymes within the ubiquitin-proteasome system [14] [15]. Upon ternary complex formation, the recruited VHL E3 ligase catalyzes the transfer of ubiquitin from E2 conjugating enzymes to lysine residues on the target protein, leading to the formation of polyubiquitin chains that serve as degradation signals [14] [15].

The degradation kinetics vary substantially depending on the specific target protein fused to the FKBP12F36V tag, with half-lives ranging from 30 minutes for highly susceptible targets to over 120 minutes for more stable proteins [8] [3]. The concentration required for 50% maximal degradation (DC50) ranges from 5 nanomolar for highly efficient targets to 500 nanomolar for less responsive proteins [8]. The maximal degradation achievable (Dmax) typically exceeds 75% for most target proteins, with some achieving greater than 95% depletion [8].

Target ProteinDegradation t½ (min)DC50 (nM)Dmax (%)Ubiquitination Rate (min⁻¹)Proteasome Dependence
FKBP12F36V-BRD44010950.035Complete
FKBP12F36V-KRAS65125850.018Complete
FKBP12F36V-EWS/FLI85250900.014Complete
FKBP12F36V-Nluc305980.048Complete
FKBP12F36V-CDK9120500750.008Complete

The ubiquitination process initiated by dTAGV-1 involves the formation of K48-linked polyubiquitin chains, which are recognized by the 26S proteasome for degradation [15] [16]. Single-molecule kinetic analysis reveals that the degradation rate is determined by both the binding affinity of the ternary complex and post-binding events that promote substrate translocation into the proteasomal channel [15]. The rate-limiting step appears to be the initiation of substrate translocation, which is facilitated by the presence of polyubiquitin chains and unstructured regions in the target protein [15].

The proteasome-mediated degradation process involves multiple deubiquitinating enzymes, including Rpn11, Usp14, and Uch37, which remove ubiquitin chains during substrate processing [15]. The degradation kinetics demonstrate complete dependence on proteasome activity, as confirmed by the complete inhibition of target protein degradation in the presence of proteasome inhibitors such as bortezomib and MG132 [8] [14].

Selectivity Profiling Against Wild-Type FKBP12 Isoforms

The selectivity profile of dTAGV-1 trifluoroacetate against wild-type FKBP12 isoforms represents a critical aspect of its mechanism of action, ensuring that the degrader specifically targets only the engineered FKBP12F36V tag without affecting endogenous FKBP proteins [7] [6]. This selectivity is achieved through the bump-and-hole design principle, which creates a complementary binding interface that is incompatible with wild-type FKBP structures [6] [7].

Comprehensive selectivity profiling demonstrates that dTAGV-1 exhibits IC50 values greater than 10 micromolar against all tested wild-type FKBP12 isoforms, including FKBP12, FKBP12.6, FKBP51, and FKBP52 [8] [7]. In contrast, the compound maintains sub-nanomolar potency against the engineered FKBP12F36V target, resulting in selectivity indices exceeding 20,000-fold [8] [7]. This extraordinary selectivity ensures that treatment with dTAGV-1 does not interfere with endogenous FKBP12-mediated cellular processes, including immunophilin function and natural product binding [7].

FKBP IsoformdTAGV-1 IC50 (nM)Selectivity IndexStructural DifferencesCross-Reactivity (%)
FKBP12 (WT)>10000>20000F36 vs V36<0.01
FKBP12.6>10000>20000Similar binding site<0.01
FKBP51>10000>20000Larger binding domain<0.01
FKBP52>10000>20000Different architecture<0.01
FKBP12F36V0.51Engineered cavity100

The structural basis for this selectivity lies in the precise complementarity between the bumped ligand moiety and the engineered cavity created by the F36V mutation [6]. The wild-type phenylalanine residue at position 36 creates a steric clash with the ethyl bump present in dTAGV-1, preventing productive binding to wild-type FKBP12 proteins [6]. Conversely, the valine substitution in FKBP12F36V creates sufficient space to accommodate the bumped ligand while maintaining the essential binding contacts required for high-affinity interaction [6].

Cross-reactivity studies demonstrate that dTAGV-1 exhibits less than 0.01% cross-reactivity with any of the tested wild-type FKBP12 isoforms, confirming the orthogonality of the system [7]. This selectivity profile has been validated through both biochemical binding assays and cellular degradation studies, where treatment with dTAGV-1 results in specific degradation of FKBP12F36V-tagged proteins without affecting endogenous FKBP12 levels [7] [8].

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

5

Exact Mass

1360.61643650 g/mol

Monoisotopic Mass

1360.61643650 g/mol

Heavy Atom Count

96

Dates

Last modified: 08-08-2024

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